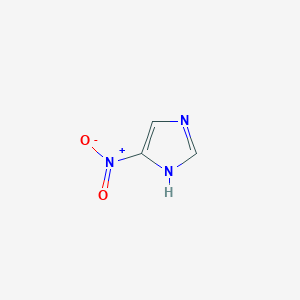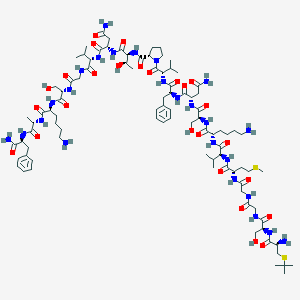
4-Nitroimidazole
Vue d'ensemble
Description
4-Nitroimidazole is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound that has been used extensively in the field of medicinal chemistry and pharmacology due to its unique properties. This compound can be synthesized in a variety of ways, including through the reaction of nitroethane with an amine or an amide. It is also readily available commercially. This compound has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to possess a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Activité antibactérienne
Le nitroimidazole représente l'une des structures les plus essentielles et uniques en découverte de médicaments depuis sa découverte dans les années 1950 . Le premier nitroimidazole a été rapporté comme un produit naturel de Nocardia mesenterica ayant une activité antibactérienne .
Applications antitumorales
Les composés nitroimidazolés ont été recherchés pour leurs applications antitumorales potentielles . Le groupe nitro dans la structure du nitroimidazole peut être réduit dans les cellules hypoxiques, une caractéristique commune des tumeurs solides, ce qui en fait des candidats potentiels pour le traitement du cancer .
Applications antifongiques
Des recherches ont également été menées sur les propriétés antifongiques des composés nitroimidazolés . Ces composés se sont avérés prometteurs dans le traitement de diverses infections fongiques .
Applications antiparasitaires
Les composés nitroimidazolés ont été étudiés pour leurs propriétés antiparasitaires . Ils ont montré une efficacité contre une variété d'infections parasitaires .
Médicaments antituberculeux
Le premier 4-nitroimidazole bicyclique, la delamanide, a été introduit en 2014 pour le traitement de la tuberculose (TB) résistante aux médicaments . Cela met en évidence le potentiel du this compound dans le traitement de la tuberculose.
Diagnostics artificiels et sondes pathologiques
Les composés nitroimidazolés ont été utilisés dans le développement de diagnostics artificiels et de sondes pathologiques
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
4-Nitroimidazole, like other nitroimidazole-based drugs, primarily targets bacterial DNA . The drug’s antimicrobial activities heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases .
Mode of Action
The mode of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break , disrupting the DNA of the susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA synthesis and protein synthesis . The reactive intermediates formed by the reduction of the nitro group cause DNA strand breakage, which disrupts these essential cellular processes .
Pharmacokinetics
The pharmacokinetics of nitroimidazole-based drugs like this compound are complex. They are absorbed almost completely when given orally, with bioavailability >90% for tablets . The drugs are distributed widely and have low protein binding (<20%). They reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . Nitroimidazole drugs are extensively metabolized by the liver to various metabolites . The majority of the drug and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By causing DNA strand breakage, the drug disrupts essential cellular processes, leading to cell death . This makes this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of oxygen, as nitroimidazoles are more active in an anaerobic environment . Additionally, the drug’s stability and efficacy can be influenced by factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
4-Nitroimidazole has been found to be metabolized by a nitroreductase (NTR) from a human pathogen, Haemophilus influenzae (HiNfsB) . This enzyme effectively metabolizes ten clinically used nitroimidazoles . The interaction between this compound and this enzyme is a key part of its biochemical role.
Cellular Effects
The cellular effects of this compound are largely due to its metabolism by nitroreductases. The bioactivation of this compound can lead to severe toxicities and drug resistance
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by nitroreductases. These enzymes reduce the nitro group of this compound, leading to the formation of various metabolites
Metabolic Pathways
This compound is involved in metabolic pathways mediated by nitroreductases. These enzymes play a crucial role in the metabolism of this compound
Propriétés
IUPAC Name |
5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWQPKRHOGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062803 | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-38-6, 100214-79-7 | |
| Record name | 5-Nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CL 205086 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)







![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)


![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)


